![molecular formula C8H7BrClN B6336000 3-Bromo-4-chloro-5-cyclopropylpyridine CAS No. 1404367-15-2](/img/structure/B6336000.png)
3-Bromo-4-chloro-5-cyclopropylpyridine
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-chloro-5-cyclopropylpyridine is C8H7BrClN . The molecular weight is 232.50 g/mol .Physical And Chemical Properties Analysis
This compound is a liquid . More specific physical and chemical properties such as boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications
Halogen Atom Migration in Halogeno-derivatives
Studies have explored the migration of halogen atoms in halogeno-derivatives, which is relevant to understanding the chemical behavior and reactivity of compounds like 3-Bromo-4-chloro-5-cyclopropylpyridine. For instance, the migration of halogen atoms has been observed in the chlorination and bromination reactions of dihydroxypyridines, shedding light on the positional selectivity of halogen introduction and exchange reactions (Hertog & Schogt, 2010).
Synthesis of Pentasubstituted Pyridines
The compound has been utilized in the synthesis of pentasubstituted pyridines, demonstrating its value as a halogen-rich intermediate. This application underscores its importance in medicinal chemistry, where the introduction of diverse functional groups via halogen dance reactions facilitates the creation of molecules with potential biological activities (Wu et al., 2022).
Building Blocks for Organic Synthesis
The reactivity of this compound towards various organic transformations has been exploited to develop new synthetic methodologies. For example, its reactions under the Sandmeyer conditions have been optimized to produce bromo and chlorocyclopropylpyridines, serving as useful intermediates for further chemical manipulations and the synthesis of aminocyclopropylpyridines (Striela et al., 2017).
Crystal Structure Analysis
The crystal structure of related compounds, achieved through condensation reactions, has been analyzed to understand the molecular configuration and potential applications in designing molecules with specific properties. These studies contribute to the field of crystallography and material science, offering insights into the structural aspects of halogenated pyridines (Wang et al., 2008).
Chemoselective Functionalization
Research has also focused on the chemoselective functionalization of similar halopyridines, illustrating the compound's utility in organic synthesis. This includes selective amination reactions that highlight the versatility of this compound derivatives in accessing a variety of functionally diverse pyridines, which are important scaffolds in drug discovery and development (Stroup et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-chloro-5-cyclopropylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-7-4-11-3-6(8(7)10)5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXADKRIRQPIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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